molecular formula C24H20N2OS B2806449 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide CAS No. 313376-13-5

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide

Cat. No. B2806449
CAS RN: 313376-13-5
M. Wt: 384.5
InChI Key: VLKPVHMJAMQMLM-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of N-2,5-Dimethylphenylthioureido Acid .


Synthesis Analysis

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide involves a series of chemical reactions . The exact process is complex and requires specialized knowledge in organic chemistry .


Molecular Structure Analysis

The molecular structure of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide is based on the arrangement of its atoms and the chemical bonds that hold these atoms together . Detailed analysis of its molecular structure can provide insights into its chemical properties and potential applications .


Chemical Reactions Analysis

The chemical reactions involving N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide are complex and can vary depending on the conditions and the presence of other chemicals . Understanding these reactions can help in optimizing its synthesis and improving its effectiveness .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide, such as its melting point, solubility, and reactivity, can be determined through laboratory analysis .

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide is not fully understood. It is believed to work by interacting with various biological systems, including enzymes, receptors, and transporters.

Safety and Hazards

Like all chemicals, N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide should be handled with care to avoid potential hazards . Proper safety measures should be taken when handling this compound to prevent exposure and potential harm .

Future Directions

The future research directions for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide could include further exploration of its antimicrobial properties , development of new methods for its synthesis, and investigation of its role in various biological processes.

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c1-16-8-9-17(2)21(14-16)22-15-28-24(25-22)26-23(27)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKPVHMJAMQMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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